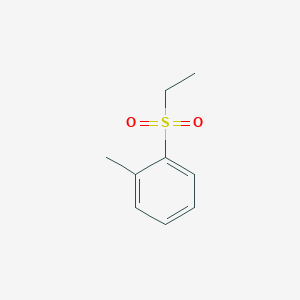
2-Ethoxy-3-methylbutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-methylbutanimidamide is an organic compound with the molecular formula C7H16N2O. It is a derivative of butanimidamide, featuring an ethoxy group and a methyl group attached to the butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylbutanimidamide can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For instance, ethanol can be reacted with 3-methylpentan-2-ol to produce this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-3-methylbutanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. As an organic compound, it can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
N’-amino-2-ethoxy-3-methylbutanimidamide: This compound has a similar structure but includes an additional amino group.
2-Ethoxypropene: Another similar compound with an ethoxy group, but with different reactivity and applications.
Uniqueness: 2-Ethoxy-3-methylbutanimidamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. Its combination of an ethoxy group and a methyl group on the butanimidamide backbone makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-ethoxy-3-methylbutanimidamide |
InChI |
InChI=1S/C7H16N2O/c1-4-10-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H3,8,9) |
Clave InChI |
QYPBNMNIDOHKFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C)C)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


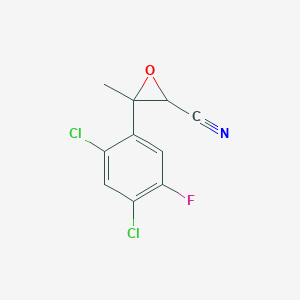

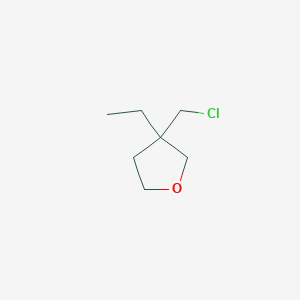
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)
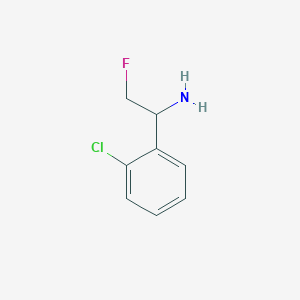
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)

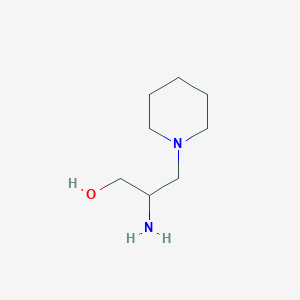

![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)
